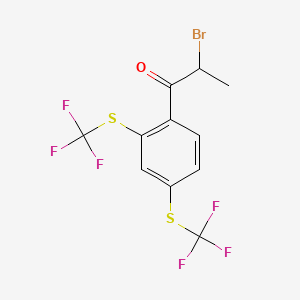

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

説明

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 4-positions. The compound’s structure combines electrophilic reactivity (due to the α-bromo ketone moiety) with enhanced lipophilicity and metabolic stability imparted by the electron-withdrawing trifluoromethylthio groups. These functional groups are known to influence molecular conformation, solubility, and interactions with biological targets .

特性

分子式 |

C11H7BrF6OS2 |

|---|---|

分子量 |

413.2 g/mol |

IUPAC名 |

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |

InChIキー |

PPPUVKZWNOKREI-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

化学反応の分析

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has found applications in several scientific research fields:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.

Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its efficacy in treating various conditions.

Industry: Its reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and advanced materials

作用機序

The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s trifluoromethylthio groups play a crucial role in stabilizing transition states and facilitating reactions through hydrogen bonding and other interactions .

類似化合物との比較

1,3-Bis(4-bromophenyl)-2-propanone

- Structure: Two 4-bromophenyl groups attached to a central propanone.

- Key Differences :

- Lacks trifluoromethylthio substituents, reducing lipophilicity and electron-withdrawing effects.

- Bromine is positioned on the phenyl rings rather than the α-carbon of the ketone, limiting electrophilic reactivity at the carbonyl group.

4,4'-Bis(Bromomethyl)-1,1'-biphenyl

- Structure : Biphenyl core with bromomethyl (-CH₂Br) groups at the 4- and 4'-positions.

- Key Differences :

Fluorinated Bromoketones (e.g., TCI Chemicals’ Derivatives)

- Structure : Fluorinated aryl or alkyl groups paired with brominated ketones (e.g., 2-Bromo-1-phenylpropane).

- Key Differences :

Physicochemical and Reactivity Comparison

生物活性

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including a brominated propanone moiety and two trifluoromethylthio groups. These characteristics significantly influence its chemical reactivity and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H7BrF6OS2

- Molecular Weight : 413.2 g/mol

- Structure : The compound features a phenyl ring substituted with two trifluoromethylthio groups and a bromine atom attached to the propanone structure.

The biological activity of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is primarily attributed to its ability to interact with various biological targets:

- Lipophilicity : The trifluoromethylthio groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes and interaction with intracellular targets.

- Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities by binding to specific active sites, potentially leading to alterations in metabolic pathways.

Biological Activities

Research indicates that 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exhibits several biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated significant cytotoxic effects against human breast cancer (MCF-7) cells .

- Antimicrobial Activity : Initial findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one:

- Cytotoxicity Assays :

-

Mechanistic Studies :

- Research highlighted how the compound interacts with specific enzymes involved in cancer metabolism. The binding affinity was enhanced due to the presence of trifluoromethylthio groups, suggesting a targeted approach in drug design.

-

Comparative Analysis :

- A comparative study with structurally similar compounds showed that 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one had superior binding properties and biological activity due to its unique substitution pattern on the phenyl ring.

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one | C11H7BrF6OS2 | Significant (low µM range) | Moderate |

| 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | C11H10BrF3NOS | Moderate | Low |

| 4-(Trifluoromethylthio)acetophenone | C9H8F3OS | Low | High |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。